4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of an appropriate amidoxime with a nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Attachment of the Benzamide Moiety: The oxadiazole derivative is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to the target. The benzamide moiety can further stabilize the interaction through hydrophobic and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzamide
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-butoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-15-26-18-11-9-17(10-12-18)21(25)22-14-13-19-23-20(24-27-19)16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H,22,25) |
InChI Key |
WSGLGGDPOLWBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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